molecular formula C9H13FN2 B1526065 4-((Dimethylamino)methyl)-3-fluoroaniline CAS No. 1134541-61-9

4-((Dimethylamino)methyl)-3-fluoroaniline

Cat. No.: B1526065
CAS No.: 1134541-61-9
M. Wt: 168.21 g/mol
InChI Key: NREHYFFERQGKGJ-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-3-fluoroaniline is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a dimethylamino group, and an aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Dimethylamino)methyl)-3-fluoroaniline typically involves the following steps:

  • Alkylation: The dimethylamino group is introduced through an alkylation reaction using formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 4-((Dimethylamino)methyl)-3-fluoroaniline undergoes various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's reactivity.

  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) in the presence of a catalyst, while nucleophilic substitutions may involve alkyl halides.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Amino derivatives and hydrazine derivatives.

  • Substitution Products: Brominated or chlorinated derivatives, depending on the substitution reaction.

Scientific Research Applications

4-((Dimethylamino)methyl)-3-fluoroaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((Dimethylamino)methyl)-3-fluoroaniline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity, while the dimethylamino group provides a site for further chemical modifications. The aniline moiety can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-((Methylamino)methyl)-3-fluoroaniline: Similar structure but with a single methyl group instead of dimethylamino.

  • 3-Fluoroaniline: Lacks the dimethylamino group.

  • 4-((Dimethylamino)methyl)aniline: Similar but without the fluorine atom.

Uniqueness: 4-((Dimethylamino)methyl)-3-fluoroaniline stands out due to the presence of both fluorine and dimethylamino groups, which significantly influence its chemical properties and reactivity compared to its similar counterparts.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREHYFFERQGKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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